CC1=C(C=C(S(=O)(NC(C)(C)C)=O)C=C1)Br
. The InChI string is 1S/C11H16BrNO2S/c1-8-5-6-9(7-10(8)12)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
.
The synthesis of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with tert-butylamine. The general procedure includes the following steps:
The molecular structure of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide can be described as follows:
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide can participate in various chemical reactions:
The mechanism of action for 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide primarily relates to its role as an enzyme inhibitor. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis.
The physical and chemical properties of 4-bromo-N-tert-butyl-3-methylbenzenesulfonamide include:
4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2